molecular formula C3H3FN2O2S2 B3033053 2-Amino-1,3-thiazole-5-sulfonyl fluoride CAS No. 7478-52-6

2-Amino-1,3-thiazole-5-sulfonyl fluoride

Cat. No.: B3033053
CAS No.: 7478-52-6
M. Wt: 182.2 g/mol
InChI Key: MWYTVFPWNMCQNQ-UHFFFAOYSA-N
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Description

2-Amino-1,3-thiazole-5-sulfonyl fluoride is a chemical compound with the molecular formula C3H3FN2O2S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .

Biochemical Analysis

Biochemical Properties

2-Amino-1,3-thiazole-5-sulfonyl fluoride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with serine proteases, where it acts as an inhibitor . This inhibition occurs through the formation of a covalent bond with the serine residue in the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can interact with other proteins that have nucleophilic residues, such as cysteine and lysine, leading to modifications that can alter protein function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of serine proteases by this compound can lead to alterations in signaling pathways that rely on proteolytic processing of signaling molecules . This can result in changes in gene expression patterns and metabolic fluxes within the cell. Furthermore, the compound’s ability to modify proteins with nucleophilic residues can impact cellular processes such as apoptosis, proliferation, and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound exerts its effects primarily through the covalent modification of serine residues in the active sites of serine proteases . This modification prevents the enzymes from catalyzing their substrates, leading to a decrease in proteolytic activity. Additionally, this compound can form covalent bonds with other nucleophilic residues, such as cysteine and lysine, resulting in changes in protein structure and function . These modifications can influence various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and moisture can lead to degradation, resulting in a decrease in its inhibitory activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where continuous exposure to the compound can lead to sustained inhibition of serine proteases and other target proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits serine proteases without causing significant toxicity . At higher doses, toxic effects can be observed, including liver and kidney damage . Threshold effects have been noted, where a certain dosage is required to achieve significant inhibition of target enzymes . It is crucial to determine the optimal dosage that maximizes the compound’s inhibitory effects while minimizing adverse effects in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound’s inhibition of serine proteases can affect metabolic fluxes and metabolite levels within the cell . Additionally, the covalent modification of proteins with nucleophilic residues can influence metabolic pathways by altering enzyme activity and protein function . These effects can lead to changes in cellular metabolism and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can interact with transporters and binding proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound within cells can influence its inhibitory activity and overall effectiveness .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the covalent modification of proteins with nucleophilic residues can result in their localization to specific subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization can impact the compound’s inhibitory activity and its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-thiazole-5-sulfonyl fluoride typically involves the reaction of 2-aminothiazole with sulfonyl fluoride reagents. One common method includes the use of thiourea and α-haloketones under basic conditions to form the thiazole ring, followed by sulfonylation with sulfonyl fluoride . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3-thiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1,3-thiazole-5-sulfonyl fluoride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the thiazole ring and the sulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-amino-1,3-thiazole-5-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FN2O2S2/c4-10(7,8)2-1-6-3(5)9-2/h1H,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYTVFPWNMCQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323054
Record name 2-amino-1,3-thiazole-5-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7478-52-6
Record name NSC402935
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402935
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-1,3-thiazole-5-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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